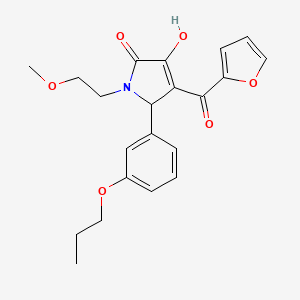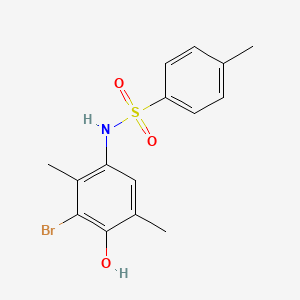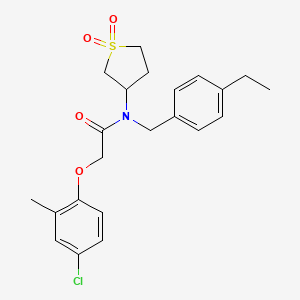![molecular formula C14H13N3OS B15097438 N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B15097438.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide is a compound that features a benzimidazole moiety fused with a thiophene ring Benzimidazole is a heterocyclic aromatic organic compound, while thiophene is a sulfur-containing five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with 2-bromoethyl thiophene-2-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzimidazole attacks the bromoethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole moiety is known to interact with nucleic acids and proteins, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide, which are used in organic electronics.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of benzimidazole and thiophene moieties. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H13N3OS |
|---|---|
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-[1-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17) |
Clave InChI |
JTHVUVHKBSSOQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![Methyl 2-[[2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15097385.png)

![Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B15097395.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097407.png)

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B15097423.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B15097424.png)
![1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B15097439.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-3-phenylpropanamide](/img/structure/B15097446.png)
![N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B15097454.png)
![(5Z)-2-(2-methoxyphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097465.png)

